Product packaging for 4-Phenyl-3(2h)-pyridazinone(Cat. No.:)

4-Phenyl-3(2h)-pyridazinone

Cat. No.: B13972639
M. Wt: 172.18 g/mol
InChI Key: TVKFDBOFBKXOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Phenyl-3(2H)-pyridazinone is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis . This compound features the stable keto form of the pyridazinone structure, which serves as a versatile building block for constructing complex molecules for pharmaceutical and agrochemical applications . Researchers utilize this core structure as a recyclable functional group carrier for various functional conversions, leveraging its adaptable functionality and the facile alteration of substituents at different positions on the ring . In biomedical research, the pyridazinone core is recognized for its diverse pharmacological potential. Derivatives have demonstrated notable activity as vasodilators for cardiovascular research, acting through mechanisms such as phosphodiesterase (PDE) inhibition . The scaffold also shows promise in anticancer research, with studies indicating derivatives can act as tubulin polymerization inhibitors and target key kinases involved in cancer cell proliferation and survival . Additional research applications include developing compounds with anti-inflammatory and analgesic properties, with some pyridazinone derivatives exhibiting these activities with reportedly low ulcerogenic side effects compared to traditional NSAIDs . This compound is offered For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B13972639 4-Phenyl-3(2h)-pyridazinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

5-phenyl-1H-pyridazin-6-one

InChI

InChI=1S/C10H8N2O/c13-10-9(6-7-11-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)

InChI Key

TVKFDBOFBKXOQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NNC2=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Phenyl 3 2h Pyridazinone

Classical and Modern Synthetic Routes to the 4-Phenyl-3(2H)-pyridazinone Core

Condensation and Cyclization Processes

A foundational and widely utilized method for synthesizing pyridazinone derivatives involves the condensation of a γ-keto acid with a hydrazine (B178648) derivative, followed by cyclization. ijrpc.comtandfonline.com In the context of this compound, this typically involves the reaction of a β-aroylpropionic acid with hydrazine hydrate (B1144303). tandfonline.comsmolecule.com The initial step is the formation of a hydrazone intermediate through the nucleophilic attack of the hydrazine on the keto group of the acid. smolecule.com Subsequent intramolecular cyclization via dehydration leads to the formation of the stable pyridazinone ring. smolecule.com This method is versatile, allowing for the synthesis of a variety of substituted pyridazinones by using different aroylpropionic acids and hydrazine derivatives. tandfonline.comnih.gov The reaction is often carried out in a suitable solvent such as ethanol (B145695) under reflux conditions. tandfonline.com

A variation of this approach involves the condensation of benzil (B1666583) monohydrazones with reagents like ethyl cyanoacetate (B8463686) or diethyl malonate in the presence of a base, such as sodium ethoxide in ethanol, to yield 5,6-disubstituted-3(2H)-pyridazinones. arabjchem.org

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a key strategy for preparing the necessary γ-keto acid precursors for pyridazinone synthesis. ijrpc.com This reaction typically involves the acylation of an aromatic compound, such as benzene (B151609) or its derivatives, with a cyclic anhydride (B1165640) like succinic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). ijrpc.comscispace.com The resulting β-aroylpropionic acid can then be subjected to hydrazinolysis to form the pyridazinone ring. ijrpc.comresearchgate.net This two-step sequence provides a reliable and scalable route to various 6-substituted-phenyl-4,5-dihydropyridazin-3(2H)-ones. ijrpc.comnih.gov The versatility of the Friedel-Crafts reaction allows for the introduction of various substituents onto the phenyl ring, thereby enabling the synthesis of a diverse library of pyridazinone derivatives. scispace.com

ReactantsCatalystProductReference
Aromatic hydrocarbon, Succinic anhydrideAlCl₃β-Benzoylpropionic acid ijrpc.com
o-Cresyl methyl ether, Succinic anhydrideAlCl₃γ-(4-methoxy-3-methylphenyl)-γ-oxobutyric acid researchgate.netscholarsresearchlibrary.com
Anilide derivative, Succinic anhydride/Methylsuccinic anhydrideAlCl₃Intermediary keto acids nih.gov

Domino Hydrohydrazination and Condensation Reactions

More contemporary approaches to pyridazinone synthesis include domino reactions that combine multiple steps into a single, efficient process. A notable example is the domino hydrohydrazination and condensation reaction. rsc.org This method involves the reaction of an arylhydrazine with a 4-alkynoic acid, such as 4-pentynoic acid, in the presence of a catalyst like zinc chloride. rsc.orguni-rostock.de This one-pot process leads directly to the formation of aryl-substituted 4,5-dihydro-3(2H)-pyridazinones in moderate to good yields. rsc.org The reaction proceeds through an initial hydrohydrazination of the alkyne, followed by an intramolecular amidation (condensation) to form the pyridazinone ring. uni-rostock.de This approach is advantageous as it avoids the isolation of intermediates and often utilizes readily available starting materials. rsc.org

ReactantsCatalystProductYieldReference
4-Pentynoic acid, Phenylhydrazine (B124118)Zinc Chloride6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one78% smolecule.com
Arylhydrazines, 4-Pentynoic acidZinc ChlorideAryl-substituted 4,5-dihydro-3(2H)-pyridazinonesModerate to good rsc.org

Reaction with Maleic Acid Derivatives

The reaction of maleic acid derivatives with hydrazines is another common and versatile method for the synthesis of pyridazinones. iglobaljournal.comdergipark.org.tr While maleic anhydride is frequently used, maleic acid itself, as well as its esters and acid halides, can also be employed. dergipark.org.tr For instance, the reaction of phenyldiimine, generated from the oxidation of phenylhydrazine, with maleic acid can produce phenylsuccinic acid, a precursor that can be further transformed into a pyridazinone derivative. scispace.com Additionally, substituted pyridazinones can be synthesized by reacting dimethyl maleate (B1232345) with compounds like azophenylmethane, which upon thermal decomposition, leads to the formation of a pyridazinone structure. scispace.com

Derivatization and Functionalization Strategies

Once the this compound core is synthesized, it can be further modified to explore structure-activity relationships and develop new compounds with desired properties.

N-Substitution Reactions

N-substitution at the 2-position of the pyridazinone ring is a common derivatization strategy. sarpublication.com This can be achieved through various reactions. For example, the pyridazinone can be treated with formaldehyde (B43269) and a secondary amine in a Mannich reaction to introduce an aminomethyl group. ijrpc.com Alkylation or acylation at the nitrogen atom can also be performed. For instance, reaction with benzene- or 4-toluenesulfonyl chloride in the presence of a base like potassium carbonate leads to the corresponding N-sulfonylated pyridazinones. nih.gov

Another important transformation involves the reaction of the pyridazinone with phosphorus oxychloride (POCl₃) to form the corresponding 3-chloropyridazine (B74176) derivative. arabjchem.orgnih.gov This chlorinated intermediate is highly reactive and serves as a versatile precursor for further functionalization. mdpi.com The chlorine atom can be readily displaced by various nucleophiles, such as amines, to introduce a wide range of substituents at the 3-position. arabjchem.orgnih.gov For example, reaction with aliphatic or aromatic amines in a suitable solvent like dry benzene yields 3-aminopyridazine (B1208633) derivatives. nih.gov This reactivity allows for the synthesis of diverse libraries of compounds for biological screening. sci-hub.se

Starting MaterialReagentsProductReference
6-(substituted-phenyl)-4,5-dihydropyridazin-3(2H)-oneFormaldehyde, Cyclic secondary amine6-(substituted-phenyl)-2-(substituted methyl)-4,5-dihydropyridazin-3(2H)-one ijrpc.com
6-Anthracen-9-yl-4-(1H-indol-3-yl)-4,5-dihydro-2H-pyridazin-3-oneBenzene/4-toluenesulfonyl chloride, K₂CO₃6-Anthracen-9-yl-4-(1H-indol-3-yl)-2-(benzenesulfonyl/4-toluenesulfonyl)-4,5-dihydro-2H-pyridazin-3-ones nih.gov
6-[4-(1H-Imidazol-1-yl)phenyl]-3(2H)-pyridazinonePOCl₃3-Chloro-6-[4-(1H-imidazol-1-yl)phenyl]pyridazine sci-hub.se
3-Chloropyridazine derivativeAliphatic or aromatic amines3-Aminopyridazine derivatives nih.gov

Substitution at Ring Carbons (C4, C5, C6)

The pyridazinone ring offers multiple sites for substitution, allowing for the introduction of a wide range of functional groups and molecular fragments. The carbon atoms at positions C4, C5, and C6 are particularly amenable to modification, enabling the fine-tuning of the molecule's steric and electronic properties.

Introduction of Aromatic and Heteroaromatic Moieties

The introduction of aromatic and heteroaromatic systems onto the pyridazinone core has been a successful strategy for creating novel chemical entities. Research has demonstrated that the C4 and C6 positions are common sites for such substitutions.

For instance, a series of 4-(substituted benzyl)-6-phenylpyridazin-3(2H)-one derivatives has been synthesized. mdpi.com This was achieved through a condensation reaction, highlighting a viable method for functionalizing the C4 position. mdpi.com Similarly, the condensation of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone with various aromatic aldehydes in the presence of sodium ethoxide yields the corresponding 4-substituted benzyl (B1604629) pyridazinones. scispace.com

Further illustrating the versatility of the pyridazinone scaffold, novel derivatives such as 4-phenyl- and 4-(2-chlorophenyl)-6-(5-chloro-2-oxo-3H-benzoxazol-7-yl)-3(2H)-pyridazinone have been synthesized. nih.gov This work underscores the potential for introducing complex heteroaromatic moieties at the C6 position, expanding the chemical space of pyridazinone-based compounds. nih.gov

Table 1: Examples of Aromatic and Heteroaromatic Substitution

Starting Material Reagents/Conditions Product Position of Substitution Reference
6-Phenyl-4,5-dihydropyridazin-3(2H)-one Substituted benzaldehydes, NaOMe, dry ethanol 4-(Substituted benzyl)-6-phenylpyridazin-3(2H)-ones C4 mdpi.com
4,5-Dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Aromatic aldehydes, Sodium ethoxide 4-Substituted benzyl pyridazinones C4 scispace.com
Formation of Chalcones and Schiff Bases

The functionalization of the pyridazinone ring can also serve as a platform for the synthesis of chalcones and Schiff bases, two classes of compounds known for their diverse biological activities.

An efficient synthesis of chalcones has been achieved starting from 4-acetyl-5,6-diphenylpyridazin-3(2H)-one. researchgate.net A Schiff base was first obtained by reacting the starting pyridazinone with p-amino acetophenone. Subsequent reaction of this Schiff base with various aldehydes yielded the corresponding chalcones. researchgate.net This multi-step synthesis demonstrates how the pyridazinone moiety can be elaborated to produce more complex molecular architectures. researchgate.netresearchgate.net

Furthermore, Schiff bases can be derived from pyridazinone precursors through other synthetic routes. For example, 6-substituted-3(2H)-pyridazinone-2-ylacetohydrazide derivatives can be condensed with substituted benzaldehydes to form compounds bearing a benzalhydrazone structure, which is a type of Schiff base. jrespharm.com

Table 2: Synthesis of Chalcone and Schiff Base Derivatives

Starting Pyridazinone Intermediate Reagents/Conditions for Final Step Product Class Reference
4-Acetyl-5,6-diphenylpyridazin-3(2H)-one Schiff base from p-amino acetophenone Relevant aldehydes Chalcones researchgate.net
6-Substituted-3(2H)-pyridazinone-2-yl-acetohydrazide Not applicable Substituted/nonsubstituted benzaldehydes Schiff Bases (Benzalhydrazones) jrespharm.com

Annulation and Fused Ring System Formation

The pyridazinone ring is an excellent synthon for the construction of fused heterocyclic systems. Through annulation reactions, where a new ring is built onto the existing pyridazinone core, a variety of bicyclic and polycyclic structures can be accessed.

Pyrazolo[3,4-d]pyridazinones

Pyrazolo[3,4-d]pyridazinones represent a significant class of fused heterocycles derived from pyridazinone precursors. Various synthetic strategies have been developed to construct this bicyclic system. One notable method involves the 1,3-dipolar cycloaddition reaction of 3-arylsydnones, which serve as versatile synthons. nih.govacs.org This approach, which can be performed under thermal or microwave-irradiated conditions, leads to the formation of 2H-pyrazolo[3,4-d]pyridazin-7(6H)-ones. nih.gov The structures of these compounds have been unequivocally confirmed through spectroscopic techniques and single-crystal X-ray studies. nih.govacs.org

Another route involves the reaction of ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylates with phenylhydrazine. A series of pyrazolo[3,4-d]pyridazinones were synthesized and evaluated as inhibitors of the enzyme PDE5. tandfonline.com Furthermore, the synthesis of pyrazolo[3,4-d]pyridazinone derivatives as potential fibroblast growth factor receptor (FGFR) inhibitors has been reported, highlighting the pharmaceutical relevance of this scaffold. nih.gov

Table 3: Selected Synthesized Pyrazolo[3,4-d]pyridazinone Derivatives

Compound Name Synthetic Method Reference
6-(4-Chlorophenyl)-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one From 3-arylsydnone via Vilsmeier-Haack strategy nih.govacs.org
2,6-Bis(4-chlorophenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one From 3-arylsydnone via Vilsmeier-Haack strategy nih.govacs.org
Thiadiazole and Selenadiazole Incorporations

The pyridazinone framework has been successfully employed to synthesize fused systems containing thiadiazole and selenadiazole rings. A convenient and efficient protocol has been described for the synthesis of novel selenadiazole and thiadiazole derivatives incorporating a pyridazine (B1198779) moiety. nih.govnih.gov

The synthesis starts with a γ-keto acid, which is cyclized to form a dihydropyridazinone. nih.govnih.govresearchgate.net For example, 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone can be prepared and subsequently used as a key intermediate. nih.gov Oxidative cyclization of a semicarbazone derivative of the pyridazinone with selenium dioxide yields the corresponding selenadiazolopyridazine derivative. nih.gov Similarly, reaction with thionyl chloride can produce the fused thiadiazole system. nih.gov These reactions provide a direct method for annulating a five-membered selenium- or sulfur-containing heterocyclic ring onto the pyridazinone core. nih.govnih.gov Additionally, novel pyridazinone derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have been synthesized and characterized. researchgate.net

Oxazolo[4,5-d]pyridazine Derivatives

The fusion of an oxazole (B20620) ring to the pyridazine core results in the formation of oxazolopyridazine systems. A versatile synthetic approach has been developed for novel 1,3-oxazolo[4,5-d]pyridazine-2(3H),7(6H)-diones and 1,3-oxazolo[4,5-d]pyridazine-7(6H)-ones. scispace.com

The key step in this synthesis is the formation of the oxazole ring by reacting 5-amino-4-hydroxy-3(2H)-pyridazinone with various carboxylic acid derivatives. scispace.com The use of microwave-assisted procedures has been shown to be advantageous, reducing reaction times and improving the purity of the resulting fused products. scispace.com This methodology provides a valuable tool for accessing this specific class of heterocyclic compounds. While syntheses for other isomers like oxazolo[4,5-b]pyridines are also known, the approach starting from a suitably substituted pyridazinone is crucial for generating the [4,5-d] fused system. tandfonline.com

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridazinone derivatives to minimize environmental impact and enhance efficiency. These approaches focus on reducing waste, using less hazardous substances, and improving energy efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in the synthesis of pyridazinone-based compounds, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. tandfonline.combas.bg This technique has been successfully employed in various synthetic steps, including the formation of the pyridazinone ring and subsequent derivatization.

For instance, the synthesis of 2-substituted phenyl-10H-pyridazin(6,1-b)quinazoline-10-ones was achieved by condensing 3-chloro-6-substituted phenyl pyridazine with anthranilic acid in methanol (B129727) under microwave irradiation for 1-3 minutes. asianpubs.org Similarly, the reaction of 6-(4-chloro-3-methyl)phenyl-(2H)-4,5-dihydropyridazin-3-one with ethyl bromoacetate (B1195939) to form 6-(4-chloro-3-methyl)phenyl-2-carbethoxymethyl dihydropyridazin-3-one was successfully carried out under microwave irradiation in polyethylene (B3416737) glycol (PEG). bas.bg The use of microwave heating has also been reported in the synthesis of 1,3-oxazolo[4,5-d]pyridazine-2(3H),7(6H)-diones from 5-amino-4-hydroxy-3(2H)-pyridazinone and various carboxylic acid derivatives, highlighting the versatility of this method. scispace.com

A study on the synthesis of novel pyridinyl-pyridazinones and pyrrole-pyridazinone derivatives demonstrated that microwave irradiation could produce yields of up to 92% in just 3 minutes. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridazinone Derivatives bas.bg

CompoundConventional Heating (Yield %)Microwave Irradiation (Yield %)
6-(4-chloro-3-methyl)phenyl-(2H)-4,5-dihydropyridazin-3-one86.099.0
6-(4-chloro-3-methyl)phenyl-(2H)-pyridazin-3-one79.5999.0

Grinding Techniques

Solvent-free grinding techniques represent another green chemistry approach that has been effectively used in the synthesis of pyridazinone derivatives. researchgate.netnih.gov This method avoids the use of potentially harmful organic solvents, reduces waste, and can lead to higher yields in shorter reaction times.

A notable example is the synthesis of novel pyridinyl-pyridazinones and pyrrole-pyridazinone derivatives, where grinding was used in the reaction of chalcones with various acetyls and aldehydes. researchgate.net This clean technique has also been applied to the synthesis of hydrazones, pyrazoles, and pyrazines bearing a thiazole (B1198619) moiety. nih.gov

One-Pot Reaction Methodologies

One-pot syntheses offer significant advantages by combining multiple reaction steps into a single procedure, thereby saving time, energy, and resources, and reducing waste. Several one-pot methods have been developed for the synthesis of pyridazinone derivatives. scispace.comwu.ac.thscholarsresearchlibrary.com

One such method involves the synthesis of 6-(substituted phenyl)-pyridazinone-3(2H)-ones from a mixture of glyoxylic acid, a methoxy (B1213986) acetophenone, and glacial acetic acid, followed by the addition of hydrazine monohydrate. wu.ac.th This approach is more efficient than traditional two-step methods as it bypasses the need for purification of the intermediate oxobutanoic acid. wu.ac.th Another one-pot process for synthesizing 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one involves the domino hydrohydrazination and condensation reaction of phenylhydrazine with 4-pentynoic acid in the presence of zinc chloride. scispace.comscholarsresearchlibrary.com Furthermore, a series of 2-(thiazol-2-yl)-4,5-dihydropyridazin-3(2H)-one derivatives were synthesized via a one-pot multicomponent cyclocondensation of a ketoacid, thiosemicarbazide, and phenacyl bromide using KSF clay as a catalyst. tandfonline.com

Table 2: Examples of One-Pot Syntheses of Pyridazinone Derivatives

ReactantsProductCatalyst/ConditionsReference
Glyoxylic acid, methoxy acetophenone, hydrazine monohydrate6-(substituted phenyl)-pyridazinone-3(2H)-onesHeating reactor, 120 °C then 80 °C wu.ac.th
Phenylhydrazine, 4-pentynoic acid6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-oneZnCl₂ scispace.comscholarsresearchlibrary.com
Ketoacid, thiosemicarbazide, phenacyl bromide2-(thiazol-2-yl)-4,5-dihydropyridazin-3(2H)-one derivativesKSF tandfonline.com

Reaction Mechanisms and Selectivity Studies

Understanding the reaction mechanisms and factors influencing selectivity is crucial for optimizing the synthesis of this compound and its analogues.

The synthesis of the pyridazinone core typically involves the cyclization of a γ-keto acid with hydrazine hydrate. scispace.com For instance, 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone was synthesized through Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride, followed by cyclization of the resulting γ-keto acid with hydrazine hydrate. scispace.com Dehydrogenation of the resulting dihydropyridazinone can be achieved using bromine in acetic acid to yield the corresponding 3(2H)-pyridazinone. scispace.comnih.gov

Selectivity is a key consideration in the derivatization of the pyridazinone ring. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for introducing various substituents onto the pyridazinone core with high selectivity. scispace.com

Theoretical studies have also been conducted to understand the reaction mechanisms at a molecular level. For example, computational studies have investigated the glucosidation mechanism of 6-(4-halophenyl)-3(2H)-pyridazinone. acs.org

In the synthesis of new pyrazole (B372694)–pyridazine hybrids, the reaction of 3,6-dichloropyridazine (B152260) with ethyl cyanoacetate or malononitrile (B47326) in the presence of sodium ethoxide selectively yields the corresponding substituted pyridazine intermediates. nih.gov Subsequent reaction with hydrazine hydrate leads to the formation of the pyrazole ring fused to the pyridazine moiety. nih.gov The regioselectivity of these reactions is a critical factor in obtaining the desired products.

Advanced Spectroscopic and Structural Characterization of 4 Phenyl 3 2h Pyridazinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structures of 4-phenyl-3(2H)-pyridazinone derivatives. mdpi.commdpi.com By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined. researchgate.net

In ¹H NMR spectra of this compound derivatives, the aromatic protons of the phenyl group and the pyridazinone ring typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. tubitak.gov.trasianpubs.org The proton on the pyridazinone ring (H5) often shows a distinct signal. For instance, in certain derivatives, the pyridazinone H5 proton appears as a doublet around δ 8.09 ppm, while the H4 proton can be observed as a triplet near δ 7.31 ppm. nih.gov The NH proton of the pyridazinone ring is also a key feature, often appearing as a broad singlet at a downfield chemical shift, sometimes above δ 10.0 ppm, and is exchangeable with D₂O. mdpi.comtandfonline.comekb.eg

In ¹³C NMR spectra, the carbonyl carbon (C3) of the pyridazinone ring is characteristically found at a significant downfield shift, often in the range of δ 160-175 ppm, due to its deshielded environment. tandfonline.compharmacophorejournal.com The carbons of the phenyl ring and the pyridazinone core resonate in the aromatic region (δ 110-155 ppm). mdpi.com For example, in one derivative, the pyridazinone carbons C4, C5, and C6 were observed at δ 134.3, 113.8, and 151.2 ppm, respectively, while the carbonyl carbon (C3) was at δ 168.2 ppm. tandfonline.com

Detailed NMR data for representative derivatives are presented below.

Table 1: ¹H and ¹³C NMR Data for Selected this compound Derivatives

Compound/DerivativeNucleusSolventChemical Shifts (δ, ppm) and AssignmentsReference
6-(4-methylphenyl)-2-phenylpyridazin-3(2H)-one ¹H NMRDMSO1.23 (s, 3H, CH₃), 1.64-1.72 (t, 2H, CH₂), 1.99-2.38 (t, 2H, CH₂), 7.11-8.05 (m, Ar-H) pharmacophorejournal.com
4-(3-(4-benzylphenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)benzonitrile ¹³C NMRDMSO23.9 (CH₂ of C-14), 31.7 (CH₂ of C-15), Aromatic carbons in expected regions. pharmacophorejournal.com
N'-benzylidene-2-(3-(3-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetohydrazide ¹³C NMRDMSO-d₆53.9 (CH₃O), 56.7 (–N–CH₂–C=O), 113.4 (=CH), 113.8 (pyridazinone C5), 127.3-159.3 (Aromatic C), 163.5 (CH₂–N–C=O), 168.2 (pyridazinone C3) tandfonline.com
5-(4-Hydroxybenzyl)-3-(4-chlorophenyl)-1,6-dihydro-6-pyridazinone ¹H NMRCDCl₃3.59 (s, 2H, CH₂), 6.11 (m, 1H, OH), 7.06-7.71 (m, Ar-H), 7.31 (s, 1H, H-4, pyridazinone ring), 9.41 (s, 1H, NH) tandfonline.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Vibration and Electronic Transitions

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound derivatives. tubitak.gov.trnih.gov The most prominent absorption band in the IR spectra is that of the carbonyl (C=O) group of the pyridazinone ring, which typically appears in the region of 1660–1715 cm⁻¹. tandfonline.compharmacophorejournal.comthieme-connect.com Another key feature is the N-H stretching vibration for derivatives unsubstituted on the nitrogen at position 2, which is usually observed as a broad band around 3100–3400 cm⁻¹. ekb.egthieme-connect.com The C=N stretching vibration of the pyridazine (B1198779) ring is found at approximately 1585-1620 cm⁻¹. mdpi.comwu.ac.th

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system formed by the phenyl ring and the pyridazinone moiety gives rise to characteristic absorption bands. researchgate.netsci-hub.se The spectra, typically recorded in solvents like ethanol (B145695) or methanol (B129727), show absorption maxima corresponding to π→π* and n→π* transitions. researchgate.net

Table 2: Spectroscopic Data (IR and UV-Vis) for this compound Derivatives

Compound/DerivativeIR (KBr, cm⁻¹)UV-Vis (λ_max, nm)Reference
6-(4-benzylphenyl)-2-(2,4-difluorophenyl)-4,5-dihydropyridazin-3(2H)-one 1705 (C=O), 3371 (N-H), 1435 (C-F)Not Reported pharmacophorejournal.com
4-(3-(4-benzylphenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)benzonitrile 1690 (C=O), 3209 (N-H), 2237 (C≡N)Not Reported pharmacophorejournal.com
6-(3-bromophenyl)pyridazine-3(2H)-one 1707 (C=O), 3126 (N-H), 1585 (C=N)Not Reported wu.ac.th
4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone 1604 (C=N)237, 312 (in Ethanol) researchgate.net
5-(4-Hydroxybenzyl)-3-(4-chlorophenyl)-1,6-dihydro-6-pyridazinone 1686 (C=O), 3178 (N-H), 2942 (C-H)Not Reported tandfonline.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. mdpi.comnih.gov Techniques such as Electrospray Ionization (ESI-MS) are commonly employed, often providing a prominent peak corresponding to the protonated molecule [M+H]⁺ or the molecular ion [M]⁺. tubitak.gov.trsemanticscholar.org High-Resolution Mass Spectrometry (HRMS) allows for the determination of the elemental composition with high accuracy, further confirming the molecular formula. wu.ac.thfigshare.com The fragmentation patterns can reveal the loss of specific side chains or the cleavage of the pyridazinone ring, which helps to verify the proposed structure.

Table 3: Mass Spectrometry Data for Selected this compound Derivatives

Compound/DerivativeIonization Methodm/z (Observed)AssignmentReference
N'-benzylidene-2-(3-(3-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetohydrazide ESI+381.1348[M]⁺ tandfonline.com
6-(3-bromophenyl)pyridazine-3(2H)-one HRMS (ESI)250.9820[M+H]⁺ wu.ac.th
4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone GC-MS249[M]⁺ nih.gov
5-(4-Hydroxy-3-methoxybenzyl)-3-(4-chlorophenyl)-1,6-dihydro-6-pyridazinone MS342[M]⁺ tandfonline.com

Single Crystal X-ray Diffraction (XRD) Analysis

XRD studies on this compound derivatives reveal that the molecule is often not planar. nih.govresearchgate.net There is typically a significant dihedral angle between the plane of the pyridazinone ring and the attached phenyl ring. For instance, in 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, the phenyl and pyridazine rings are twisted with a dihedral angle of 29.96 (2)°. nih.gov In another derivative, 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one, the chlorophenyl and pyridazinone rings are nearly perpendicular, with a dihedral angle of 85.73 (11)°. researchgate.netiucr.org

Bond lengths within the pyridazinone core are consistent with its heterocyclic aromatic character. The C=O bond length is typically around 1.23-1.25 Å. nih.goviucr.org The N-N bond length is approximately 1.34 Å, and the C-N bonds within the ring are in the range of 1.30-1.36 Å. nih.goviucr.org

Table 4: Selected Geometrical Parameters from XRD for a this compound Derivative

CompoundDihedral Angle (Phenyl-Pyridazinone)C=O Bond Length (Å)N-N Bond Length (Å)Reference
4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one 29.96 (2)°1.248 (4)Not Reported nih.gov
4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one 85.73 (11)° (Chlorophenyl-Pyridazinone)1.236 (2)1.344 (2) researchgate.netiucr.org
4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one 46.69 (9)°1.243 (2)Not Reported iucr.orgomu.edu.tr

The crystal packing of this compound derivatives is governed by a network of non-covalent interactions. A common and significant interaction is the formation of centrosymmetric dimers through pairs of N-H···O hydrogen bonds between the NH group of one molecule and the carbonyl oxygen of another. nih.gov This interaction often results in a characteristic R₂²(8) ring motif. nih.goviucr.org

In addition to strong hydrogen bonding, weaker interactions such as C-H···O, C-H···π, and π-π stacking interactions play crucial roles in stabilizing the crystal structure, often linking the primary dimers into layers or more complex three-dimensional networks. nih.govresearchgate.net Hirshfeld surface analysis is frequently used to quantify the contributions of different intermolecular contacts. For example, in the crystal structure of 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, the most significant contributions to the crystal packing come from H···H (31.4%), Cl···H/H···Cl (19.9%), and C···H/H···C (19%) contacts. nih.gov In another case, H···H contacts accounted for 37.9% of the interactions. iucr.org These analyses provide a detailed picture of the supramolecular architecture. researchgate.net

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis, in conjunction with 2D fingerprint plots, provides a detailed understanding of the crystal packing and the relative contributions of different types of atomic contacts. For this compound derivatives, this analysis reveals the significant role of hydrogen bonding and other weak interactions in stabilizing the crystal structure.

Similarly, for 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, H···H contacts account for 31.4% of the Hirshfeld surface. nih.gov Due to the presence of chlorine atoms, Cl···H/H···Cl contacts are also significant, contributing 19.9%. nih.gov Other important interactions for this molecule are C···H/H···C (19%), O···H/H···O (9.3%), and N···H/H···N (6.7%). nih.gov The O···H/H···O contacts again point to the presence of N—H···O and C—H···O hydrogen bonds. nih.gov

In another derivative, 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one, the contribution of H···H contacts is 37.9%. iucr.orgresearchgate.net The C···H/H···C and Cl···H/H···Cl contacts are also prominent, with contributions of 18.7% and 16.4%, respectively. iucr.orgresearchgate.net These analyses collectively highlight the importance of various weak interactions in the crystal packing of these pyridazinone derivatives.

The following table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for several this compound derivatives.

CompoundH···HC···H/H···CO···H/H···OCl···H/H···ClOther Significant Contacts
4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one omu.edu.triucr.org48.2%29.9%8.9%--
Methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate omu.edu.tr34.4%21.3%16.5%--
4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one nih.gov31.4%19%9.3%19.9%N···H/H···N (6.7%), Cl···C/C···Cl (6.1%), C···C (3.7%)
4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one iucr.orgresearchgate.net37.9%18.7%-16.4%Cl···C/C···Cl (6.7%)

Vibrational Spectra Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of this compound and its derivatives.

The FT-IR spectra of these compounds typically show characteristic absorption bands corresponding to the various functional groups present. For instance, a series of 4-substituted-benzyl-6-phenylpyridazin-3(2H)-one derivatives exhibit common vibrational frequencies. mdpi.com The N-H stretching vibration is generally observed in the range of 3200-3304 cm⁻¹. mdpi.com The C-H stretching of the aromatic and aliphatic parts of the molecules appears between 2865 cm⁻¹ and 3124 cm⁻¹. mdpi.com A strong absorption band for the C=O (carbonyl) group of the pyridazinone ring is a key feature and is typically found in the region of 1646-1740 cm⁻¹. mdpi.com The C=N stretching vibration of the pyridazinone ring is observed around 1595-1652 cm⁻¹. mdpi.com

In a study of 4a-4d derivatives of pyridazinone, similar characteristic peaks were reported. wu.ac.th The C=O stretching vibrations were identified in the range of 1651-1678 cm⁻¹, while the C=N stretching appeared at 1593-1595 cm⁻¹. wu.ac.th The N-H bond stretching was observed between 3198 cm⁻¹ and 3204 cm⁻¹. wu.ac.th For derivatives where the hydrogen at the 2-position of the pyridazinone ring is substituted, such as with an ethyl acetate (B1210297) group, the N-H absorption band disappears, and new bands corresponding to the ester carbonyl group appear around 1738-1758 cm⁻¹. wu.ac.th

Experimental and computational (DFT) studies on bromopyrazone (5-amino-4-bromo-2-phenyl-3(2H)-pyridazinone) have provided detailed assignments of vibrational modes. nih.gov The FT-IR and micro-Raman spectra were recorded and analyzed, showing good agreement between experimental and calculated frequencies. nih.gov Similarly, a comprehensive spectroscopic investigation of 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone (emarfazone) using FT-IR, NMR, and DFT methods has been conducted, with the C=O vibration of the pyridazinone ring identified as one of the strongest bands in the infrared spectrum at 1650 cm⁻¹. researchgate.net

The table below presents a summary of the characteristic vibrational frequencies for some this compound derivatives.

Compound/Derivative SeriesN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C=N Stretch (cm⁻¹)C-H Stretch (cm⁻¹)Reference
4-(substituted-benzyl)-6-phenylpyridazin-3(2H)-ones3200-33041646-17401595-16522865-3124 mdpi.com
Pyridazinone derivatives 4a-4d3198-32041651-16781593-15952865-2923 wu.ac.th
4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one3304164716002893-3124 mdpi.com
4-(2-nitrobenzyl)-6-phenylpyridazin-3(2H)-one3200164615952865-3043 mdpi.com
4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one329617401652- mdpi.com
4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone-1650-- researchgate.net

Computational and Theoretical Investigations of 4 Phenyl 3 2h Pyridazinone Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic properties of molecules. researchgate.net It is used to calculate the ground-state properties of atoms, molecules, and solids. researchgate.net For pyridazinone systems, DFT calculations, often using the B3LYP functional with a basis set like 6-31G** or 6-311++G(d,p), are employed to determine optimized geometries, electronic structures, and various reactivity descriptors. researchgate.netresearchgate.net

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Phenyl-3(2H)-pyridazinone, a key structural feature is the dihedral angle between the phenyl ring and the pyridazinone ring.

Conformational analysis reveals that the molecule is generally not perfectly planar. The torsion angle between the two rings is a critical parameter, influencing the molecule's electronic properties and its ability to interact with biological targets. DFT calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles in the optimized structure. nih.govnih.gov For instance, variations in the conformation at substituent sites, such as the sulfonyl group in related structures, have been noted between different computational methods like Hartree-Fock and DFT. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Phenyl-Pyridazinone System

ParameterBond/AngleTypical Calculated Value
Bond LengthC=O~1.23 Å
N-N~1.35 Å
C-N (ring)~1.38 Å
C-C (inter-ring)~1.48 Å
Bond AngleC-N-N~120°
O=C-N~125°
Dihedral AnglePhenyl-Pyridazinone20° - 40°

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, representing the nucleophilicity of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a more reactive molecule. researchgate.netresearchgate.net In this compound, the HOMO is typically distributed over the phenyl ring and parts of the pyridazinone ring, while the LUMO is often localized more on the pyridazinone moiety, particularly around the C=O and N=N bonds.

Table 2: Typical Frontier Molecular Orbital Energies for a Phenyl-Pyridazinone Derivative

ParameterEnergy (eV)
HOMO Energy (EHOMO)-5.7 to -6.5
LUMO Energy (ELUMO)-1.5 to -2.5
Energy Gap (ΔE = ELUMO - EHOMO)3.5 to 4.5

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP surface is colored based on the local electrostatic potential, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). wolfram.com

In a typical MEP map of this compound, the most negative potential (often colored red or yellow) is concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the pyridazinone ring. researchgate.netresearchgate.net These regions are susceptible to electrophilic attack. The hydrogen atoms of the phenyl ring and the N-H group typically exhibit a positive potential (colored blue), making them sites for potential nucleophilic attack. researchgate.net The MEP map provides a visual representation of where the molecule is most likely to engage in electrostatic interactions. researchgate.netwolfram.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, closely corresponding to the classical Lewis structure concept. wisc.eduwikipedia.org It transforms the complex molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds. This analysis is used to understand charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions. researchgate.net

NBO analysis can quantify the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals. These donor-acceptor interactions stabilize the molecule. For this compound, significant interactions may include the delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals (σ* or π*) of the ring system.

Natural Hybrid Orbitals (NHOs) are a component of the NBO analysis, describing the hybridization (s, p, d character) of the atomic orbitals that form the chemical bonds. wisc.edu This allows for a quantitative description of the bonding in terms of classical hybridization models (e.g., sp², sp³). wisc.edu

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." researchgate.net

Global Softness (S): The reciprocal of chemical hardness (S = 1/η). It indicates the molecule's capacity to receive electrons.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ² / (2η). A high electrophilicity index suggests a molecule is a strong electrophile. researchgate.netrasayanjournal.co.in

These descriptors are instrumental in rationalizing the reactivity patterns of molecular systems. rasayanjournal.co.in

Table 3: Calculated Quantum Chemical Descriptors for a Phenyl-Pyridazinone System

DescriptorFormulaTypical Calculated Value (eV)
Chemical Hardness (η)(ELUMO - EHOMO) / 21.75 - 2.25
Global Softness (S)1 / η0.44 - 0.57
Electronegativity (χ)-(EHOMO + ELUMO) / 23.6 - 4.5
Electrophilicity Index (ω)χ² / (2η)2.8 - 5.2

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. amazonaws.comresearchgate.net For this compound and its derivatives, docking studies are essential for exploring their potential as inhibitors or modulators of various biological targets. benthamscience.comankara.edu.tr

The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring each "pose" based on a scoring function that estimates the binding free energy. The results provide insights into the plausible binding modes and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. researchgate.net

For example, docking studies on pyridazinone derivatives have been performed against targets like human cytosolic branched-chain aminotransferase, lipase, and urokinase. benthamscience.comankara.edu.trresearchgate.net These studies often reveal that the carbonyl oxygen and ring nitrogens of the pyridazinone core are crucial for forming hydrogen bonds with amino acid residues in the protein's active site, while the phenyl ring engages in hydrophobic or π-stacking interactions. researchgate.net The binding affinity scores (e.g., in kcal/mol) help to rank different derivatives and prioritize them for further experimental testing. amazonaws.com

Table 4: Example of Molecular Docking Results for a Phenyl-Pyridazinone Ligand with a Hypothetical Kinase Target

ParameterResult
Binding Affinity-7.5 kcal/mol
Interacting ResiduesLys72, Glu91, Leu135, Val23
Hydrogen BondsO of C=O with Lys72 (backbone NH)
N-H of pyridazinone with Glu91 (side chain C=O)
Hydrophobic InteractionsPhenyl ring with Leu135 and Val23

Enzyme Inhibition Mechanisms (e.g., PDE-5, ACE, Glucan Synthase)

Computational studies have been instrumental in deciphering how this compound derivatives exert their inhibitory effects on various enzymes. Through molecular docking, researchers can predict the binding poses and affinities of these compounds within the active sites of enzymes like Phosphodiesterase-5 (PDE-5), Angiotensin-Converting Enzyme (ACE), and Glucan Synthase.

Phosphodiesterase-5 (PDE-5): Molecular docking and dynamics simulations have been employed to understand the inhibition of PDE-5, a key enzyme in cardiovascular and erectile function regulation. nih.goveuropeanreview.org Studies show that pyridazinone-based inhibitors can form stable complexes within the PDE-5 active site. The binding is typically characterized by a network of interactions with key amino acid residues. For instance, simulations reveal that the stability of the enzyme-inhibitor complex is maintained over time, with low root-mean-square deviation (RMSD) values indicating minimal conformational changes upon binding. europeanreview.org These computational models are crucial for designing novel PDE-5 inhibitors with enhanced potency and selectivity. nih.gov

Angiotensin-Converting Enzyme (ACE): Molecular docking has also been used to identify pyridazinone derivatives as potential inhibitors of ACE, an enzyme implicated in hypertension. researchgate.net Computational screening can predict the binding affinity and interaction patterns of these compounds with the human ACE crystal structure. Such studies suggest that the incorporation of specific functional groups, such as free amino and carboxylic acid moieties, on the pyridazinone scaffold could lead to more potent ACE inhibition. researchgate.net

Glucan Synthase: Pyridazinone analogues have been identified as a novel class of inhibitors for β-1,3-glucan synthase, a critical enzyme for fungal cell wall synthesis, making it an attractive target for antifungal agents. nih.govnih.govgoogle.com Structure-activity relationship (SAR) studies, guided by computational analysis, have led to the optimization of these inhibitors. nih.govnih.gov While detailed docking studies in publicly available literature are sparse, the development of these compounds relies heavily on understanding the structural requirements for potent inhibition, a task greatly aided by computational modeling. researchgate.net

Table 1: Computational Insights into Enzyme Inhibition by Pyridazinone Derivatives
Enzyme TargetComputational MethodKey FindingsReference
Phosphodiesterase-5 (PDE-5)Molecular Docking, Molecular DynamicsPrediction of stable binding in the active site; identification of key residue interactions; low RMSD values indicate complex stability. nih.goveuropeanreview.org
Angiotensin-Converting Enzyme (ACE)Molecular DockingIdentified pyridazinone scaffolds as potential inhibitors; suggested structural modifications (e.g., free amino/carboxylic groups) to enhance potency. researchgate.net
Glucan SynthaseSAR, Computational ModelingGuided the optimization of pyridazinone derivatives as potent antifungal agents by targeting this essential fungal enzyme. nih.govnih.gov

Receptor Binding Affinity Predictions

In silico methods are widely used to predict the binding affinity of this compound derivatives to various biological receptors, thereby guiding the synthesis of compounds with desired pharmacological profiles.

Molecular docking studies have been performed to evaluate pyridazinone scaffolds as potential anti-proliferative agents by targeting receptors like the epidermal growth factor receptor (EGFR) kinase. connectjournals.com These studies predict how the molecules fit within the receptor's binding pocket and estimate their binding energy, helping to prioritize candidates for synthesis and biological testing. Similarly, pyridazinone-like compounds have been investigated as ligands for formyl peptide receptors (FPRs), which are involved in inflammatory responses. nih.gov A structure–activity relationship (SAR) classification model, developed using atom pair descriptors and physicochemical parameters, has provided deeper insights into the chemical features required for biological activity at these receptors. nih.gov

Table 2: Receptor Binding Affinity Predictions for Pyridazinone Systems
Receptor TargetComputational ApproachPredicted Outcome / InsightReference
Epidermal Growth Factor Receptor (EGFR)Molecular DockingPrediction of inhibitory activity and binding modes for anti-proliferative effects. connectjournals.com
Formyl Peptide Receptors (FPRs)SAR Classification Model, Molecular ModelingIdentification of structural features necessary for agonist activity, guiding the development of anti-inflammatory agents. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound derivatives and their biological targets, complementing the static picture offered by molecular docking. These simulations model the atomic movements over time, offering insights into the stability of ligand-protein complexes, conformational changes, and the role of solvent molecules.

MD simulations have been crucial in studying pyridazinone-based inhibitors of PDE-5. nih.goveuropeanreview.org By simulating the behavior of the docked complex over nanoseconds, researchers can assess its stability. Key metrics analyzed include the root-mean-square deviation (RMSD) of the protein and ligand, which measures conformational changes, and the root-mean-square fluctuation (RMSF), which highlights the flexibility of specific regions of the protein. europeanreview.org For PDE-5, these simulations have confirmed that inhibitor binding can stabilize dynamic structural motifs near the catalytic site, which is essential for its regulatory mechanism. nih.gov Such studies are invaluable for understanding not only competitive inhibition but also allosteric modulation, providing a more complete picture of the inhibition mechanism. nih.gov

Theoretical Studies on Reaction Mechanisms and Selectivity

Theoretical studies, particularly those employing Density Functional Theory (DFT), have shed light on the mechanisms and selectivity of chemical reactions involving the this compound scaffold.

One area of focus has been the tautomerization of the pyridazinone ring, a fundamental process that can influence its chemical reactivity and biological activity. DFT calculations have been used to investigate the energy barriers for different hydrogen transfer mechanisms. scispace.comresearchgate.net These studies revealed that a direct hydrogen transfer has a very high activation energy, whereas a double hydrogen transfer involving a dimeric intermediate is much more favorable. researchgate.net The solvent is also shown to play a critical role, with protic polar solvents being necessary to reduce the activation energy for tautomerization. researchgate.net

DFT modeling has also been applied to understand the regioselectivity of synthetic reactions, such as the Suzuki–Miyaura cross-coupling used to introduce substituents onto the pyridazinone core. mdpi.com In the reaction of dibromo-pyridazinones, DFT calculations on the carbopalladated intermediates helped to provide a reasonable mechanism that accounts for the observed product distribution, including unexpected side products resulting from hydrodebromination. mdpi.com These theoretical insights are crucial for optimizing reaction conditions and achieving the desired selectivity in the synthesis of complex pyridazinone derivatives. uchile.cl

Structure Activity Relationships Sar and Ligand Design Principles for 4 Phenyl 3 2h Pyridazinone Derivatives

Influence of Substituent Effects on Biological Activity

The biological activity of 4-phenyl-3(2H)-pyridazinone derivatives can be finely tuned by introducing different functional groups at various positions on the core structure. The location and chemical properties of these substituents significantly impact the molecule's interaction with biological targets.

The pyridazinone ring offers several positions for substitution (N2, C4, C5, and C6), each playing a distinct role in modulating the pharmacological effects.

N2 Position: The nitrogen atom at position 2 is a common site for modification. The introduction of various side chains at this position has been shown to significantly influence activity. For instance, substituting 4,6-diphenyl-3(2H)-pyridazinones with 4-arylpiperazin-1-yl-carbonylalkyl moieties at the N2 position has led to compounds with analgesic and anti-inflammatory properties sarpublication.com. Similarly, 4-amino-pyridazinones substituted at the N2 position with arylpiperazinylalkyl groups exhibited potent antinociceptive effects sarpublication.com. For phosphodiesterase 5 (PDE5) inhibition, the presence of a benzyl (B1604629) group on the pyridazine (B1198779) N2-nitrogen was associated with potent and selective inhibitory activity nih.gov. The linkage of an acetamide side chain to the lactam nitrogen at the N2 position has been found to enhance analgesic and anti-inflammatory actions sarpublication.com.

C4 and C5 Positions: Modifications at the C4 and C5 positions have yielded compounds with diverse biological activities. Vicinally disubstituted pyridazinones, with functional groups at both C4 and C5, have been identified as potent and selective COX-2 inhibitors sarpublication.com. For example, 2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one (ABT-963) demonstrated high selectivity for COX-2 over COX-1 sarpublication.com. In the context of glucan synthase inhibition, a lead compound featured a morpholino group at the C4 position and a piperazinyl ring at the C5 position nih.gov. The introduction of dihalo substituents at the C4 and C5 positions in 2-substituted-6-phenyl-3(2H)-pyridazinones has also resulted in compounds with good analgesic activity sarpublication.com.

C6 Position: The C6 position is frequently substituted with an aryl group, often a phenyl ring, which is a defining feature of this class of compounds. The nature of this aryl group is critical for activity. For example, 6-aryl-pyridazinone derivatives have been investigated for anticonvulsant and antitubercular activities scielo.brscielo.br. The presence of heterocyclic ring substitutions at the C6 position has been shown to augment analgesic and anti-inflammatory actions sarpublication.com.

The chemical nature of the substituents is as important as their position for determining the biological profile of this compound derivatives.

Halogens: Halogen atoms, particularly fluorine and chlorine, are common substituents. For instance, the compound ABT-963 features a 3,4-difluorophenyl group, contributing to its potent and selective COX-2 inhibitory activity sarpublication.com. Derivatives with 4,5-dihalo substitutions have shown good analgesic properties sarpublication.com.

Alkyl and Aryl Groups: Alkyl and aryl groups at various positions influence potency and selectivity. A 5-methyl group was found to be important for phosphodiesterase III (PDE-III) inhibition in 4,5-dihydropyridazinones nih.gov. The presence of a phenyl ring at position 9 of a tricyclic pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one system was deemed necessary for PDE5 inhibitory activity nih.gov.

Amino and Acylamino Groups: The introduction of amino and acylamino moieties can confer significant biological activity. A series of 4-amino-pyridazinones demonstrated notable antinociceptive effects sarpublication.com. Furthermore, acetamide and propanamide groups attached to the pyridazinone ring have resulted in compounds with good analgesic activity sarpublication.com.

Sulfonyl Group: The sulfonyl group is a key feature in certain derivatives. A lead compound for glucan synthase inhibition, 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one, highlights the importance of this functional group nih.gov.

Heteroaryl Groups: Fusing the pyridazinone ring with other heterocyclic systems, such as pyrazole (B372694), can lead to potent inhibitors of specific enzymes. Pyrazolo[3,4-d]pyridazinone derivatives have been identified as potent FGFR covalent inhibitors and PDE5 inhibitors nih.gov.

PositionSubstituent TypeResulting Biological ActivityReference Compound Example
N2 ArylpiperazinylalkylAnalgesic, Anti-inflammatory, Antinociceptive4,6-diphenyl-2-[3-(4-arylpiperazin-1-yl)propyl]-3(2H)-pyridazinones
N2 Acetamide Side ChainAnalgesic, Anti-inflammatory[6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl] acetamide
N2 BenzylPDE5 Inhibition-
C4/C5 DihaloAnalgesic2-substituted 4,5-dihalo-6-phenyl-3(2H)-pyridazinones
C4/C5 Various (vicinal)Selective COX-2 InhibitionABT-963
C4 MorpholinoGlucan Synthase Inhibition5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one
C6 Aryl/HeteroarylAnalgesic, Anti-inflammatory, Anticonvulsant6-aryl-pyridazinones

Correlation of Structural Features with Specific Biological Mechanisms

The structural modifications of the this compound scaffold have been correlated with specific mechanisms of action, including enzyme inhibition and interference with cellular proliferation and platelet function.

Glucan Synthase Inhibition: A novel series of pyridazinone analogues have been developed as potent inhibitors of β-1,3-glucan synthase, an essential enzyme for fungal cell wall synthesis nih.gov. The SAR studies of these compounds, starting from the lead 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one, focused on optimizing the core structure and the sulfonamide moiety to improve systemic exposure while maintaining good antifungal activity nih.govnih.gov.

Phosphodiesterase (PDE) Inhibition: Pyridazinone derivatives are well-known inhibitors of phosphodiesterases, enzymes that regulate intracellular levels of cyclic nucleotides like cAMP and cGMP researchgate.net.

PDE-III: 4,5-dihydropyridazinones have demonstrated strong inhibitory effects on cardiac PDE-III, which is crucial for their positive inotropic (cardiotonic) and vasodilatory effects nih.govresearchgate.net. The inhibition of PDE-III leads to an increase in cAMP, resulting in smooth muscle relaxation and enhanced cardiac contractility nih.govnih.gov. A 5-methyl derivative of Imazodan was identified as a specific PDE-III inhibitor nih.gov.

PDE-IV: Heterocyclic-fused pyridazinones have been shown to inhibit PDE-4, an enzyme involved in inflammatory processes sarpublication.com. PDE-4 inhibitors are effective anti-inflammatory agents sarpublication.comresearchgate.net.

PDE-V: Pyrazolo[3,4-d]pyridazinone derivatives have been synthesized as potent and selective PDE-5 inhibitors nih.gov. SAR studies indicated that a benzyl group at the N2 position and a phenyl ring on the fused pyrazole system were beneficial for PDE-5 inhibitory activity nih.gov.

Angiotensin-Converting Enzyme (ACE) Inhibition: Certain novel pyridazinone derivatives have been identified as inhibitors of ACE, an enzyme central to the regulation of blood pressure orientjchem.org. Molecular docking studies and enzymatic assays revealed that the incorporation of free amino and carboxylic acid groups in the pyridazinone structure could lead to more potent ACE inhibitors orientjchem.org.

Several 3(2H)-pyridazinone derivatives have been evaluated for their anti-proliferative effects against various cancer cell lines nih.govunich.it. SAR studies suggest that derivatives bearing different substituents can exhibit varying degrees of cytotoxic effects nih.govunich.it.

A key structural feature in some of the more promising anti-proliferative compounds is a piperazine linker introduced between the pyridazinone core and an additional phenyl ring nih.govunich.it. Mechanistic studies on the most active compounds revealed that they could exert their effects by inducing oxidative stress, as evidenced by the release of hydrogen peroxide and morphological changes like cell blebbing nih.gov. Furthermore, these compounds were shown to induce apoptosis, which was confirmed by measuring the expression of the pro-apoptotic protein Bax nih.gov. These findings provide insight into the structural requirements for designing pyridazinone-based compounds with valuable biological effects against cancerous cell lines nih.gov.

Pyridazinone derivatives have been extensively studied as inhibitors of platelet aggregation researchgate.netnih.gov. This activity is often linked to the inhibition of PDE-III in platelets, which increases cAMP levels and subsequently inhibits platelet activation samipubco.com.

Some derivatives have shown potent inhibitory effects specifically on collagen-induced platelet aggregation nih.gov. Mechanistic studies with the most active compounds suggested a selective action on the biochemical pathways triggered by collagen, as they showed no activity against aggregation induced by other agonists like thrombin nih.gov. Other proposed mechanisms include the inhibition of secondary aggregation pathways involving enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which would block the formation of pro-aggregatory molecules like Thromboxane A2 healthbiotechpharm.org.

Biological MechanismKey Structural FeaturesExample Compound/Series
Glucan Synthase Inhibition Morpholino at C4, Piperazinyl-sulfonyl at C55-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one
PDE-III Inhibition 4,5-dihydro-pyridazinone core, 5-methyl groupImazodan, Pimobendan
PDE-V Inhibition Pyrazolo[3,4-d]pyridazinone core, Benzyl at N2-
ACE Inhibition Free amino and carboxylic acid groups6-(4-aminophenyl)-2-(carboxymethyl)-4,5-dihydropyridazin-3(2H)-one derivatives
Anti-proliferative Piperazine linker between pyridazinone and phenyl ring3(2H)-pyridazinones with piperazinyl linker
Platelet Aggregation Inhibition 4,5-dihydro-pyridazinone coreCI-914, CI-930

Chloroplast Development Interference

The interference with chloroplast development by this compound derivatives is a direct consequence of their interaction with specific molecular targets within this organelle. Research has demonstrated that these compounds can disrupt the photosynthetic electron transport chain, a fundamental process for energy conversion in plants. nih.gov

Key structural features influencing the herbicidal activity of pyridazinone derivatives that target PDS have been identified through extensive research. For instance, studies on related pyridazine compounds have shown that a chlorine atom at the 6-position of the pyridazine ring is a crucial element for post-emergence herbicidal activity. nih.gov Furthermore, the nature and position of substituents on the phenyl ring significantly modulate the inhibitory potency.

CompoundR1 (at 6-position of pyridazine)R2 (on phenoxy ring)Herbicidal Activity (% inhibition at 750 g ai/ha, pre-emergence against Echinochloa crus-galli)
Reference-CH34-CNGood
2a-CH34-CF3Excellent
2b-CH33-FModerate
2c-CH33,4-diFGood
3a-CH2CH34-CF3Excellent

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For this compound derivatives targeting PDS, a pharmacophore model would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings that are crucial for binding to the active site of the enzyme. frontiersin.org The development of such a model relies on the structural information of known active and inactive compounds.

The key pharmacophoric features for PDS inhibitors often include:

A hydrophobic moiety: This region, often an aromatic ring, fits into a hydrophobic pocket of the enzyme.

A hydrogen bond acceptor: An electronegative atom, such as the oxygen of the pyridazinone ring, that can form a hydrogen bond with amino acid residues in the active site.

A halogen atom: As seen in many potent derivatives, a halogen, such as chlorine, can contribute to binding affinity through halogen bonding or by influencing the electronic properties of the molecule.

Once a pharmacophore model is established, it can be used in virtual screening to identify new potential herbicide candidates from large chemical databases.

Lead optimization is an iterative process that refines the structure of a promising lead compound to enhance its desired properties, such as potency, selectivity, and metabolic stability, while minimizing undesirable characteristics. danaher.compatsnap.com For this compound-based herbicides, lead optimization strategies may include:

Scaffold Hopping: Replacing the pyridazinone core with other heterocyclic systems while maintaining the key pharmacophoric features to discover novel chemical classes with improved properties. nih.gov

Bioisosteric Replacement: Substituting certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles or binding interactions. patsnap.com For example, replacing a methyl group with a trifluoromethyl group can alter the electronic properties and metabolic stability of the compound.

Structure-Based Drug Design: Utilizing the crystal structure of the target enzyme (PDS) to design molecules that fit precisely into the active site and form optimal interactions with key amino acid residues. This approach allows for a more rational and targeted design of potent inhibitors.

Through the synergistic application of SAR analysis, pharmacophore modeling, and lead optimization, the development of next-generation this compound-based herbicides with enhanced efficacy and environmental safety profiles is an ongoing and promising endeavor in agricultural chemistry.

Mechanistic Biological Investigations of 4 Phenyl 3 2h Pyridazinone Derivatives

Enzyme Inhibition Mechanisms and Kinetics

Derivatives of 4-phenyl-3(2H)-pyridazinone have been identified as potent inhibitors of several key enzymes implicated in a range of diseases. The nature of this inhibition varies from competitive and reversible to selective, depending on the specific derivative and the target enzyme.

Monoamine Oxidase (MAO) Inhibition: A novel class of pyridazinone derivatives has been developed as selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme linked to neurodegenerative diseases like Parkinson's disease. nih.gov Kinetic studies have shown that certain derivatives, such as TR2 and TR16, are reversible and competitive MAO-B inhibitors. nih.gov Docking studies further suggest that their inhibitory action is driven by interactions with key residues like E84 or Y326 in the MAO-B active site. nih.gov Another study identified compounds S5 and S16 as potent, reversible, and selective MAO-B inhibitors, with pi-pi stacking interactions involving Tyr398 and Tyr326 residues being crucial for stability. researchgate.net

Cyclooxygenase (COX) Inhibition: The anti-inflammatory properties of some pyridazinone derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Vicinally disubstituted pyridazinones have been shown to be potent and selective COX-2 inhibitors. sarpublication.com For instance, the derivative ABT-963 demonstrates high selectivity for COX-2 over COX-1 and exhibits significant oral anti-inflammatory activity by reducing the production of PGE2. sarpublication.com Additionally, N-acylhydrazone derivatives of a related pyrrolo[3,4-d]pyridazinone structure have been investigated as dual inhibitors of both COX and 5-lipoxygenase (LOX) enzymes. sarpublication.commdpi.com

Phosphodiesterase (PDE) Inhibition: Pyridazinone derivatives are also known to inhibit phosphodiesterase (PDE) enzymes, which play a role in cardiovascular function. nih.gov Tricyclic pyridazinone-based molecules have been shown to inhibit phosphodiesterase III (PDEIII), contributing to their inotropic, vasodilator, and antiplatelet properties. nih.gov Other derivatives have been developed as inhibitors of PDE-4, which are effective against inflammation. sarpublication.com The fusion of a pyrazole (B372694) backbone with the pyridazinone moiety has been found to yield potent and selective inhibitors of PDE-5. nih.gov

Kinase Inhibition: In the context of oncology, pyridazinone derivatives have been found to inhibit various protein kinases. A series of thiourea-containing phenyl dihydropyridazinone derivatives displayed high affinity for B-Raf kinase, with IC50 values comparable to the established inhibitor sorafenib. nih.gov Other targeted kinases include VEGFR-2, PARP, DHFR, BTK, FGFR, and FER, highlighting the broad anticancer potential of this chemical scaffold. nih.govnih.gov

Other Enzyme Targets: Research has also identified 4-amino and 4-ureido pyridazinone derivatives as novel inhibitors of Fatty Acid Binding Protein 4 (FABP4), a target of interest for treating metabolic diseases and cancer. semanticscholar.org

Derivative ClassTarget EnzymeInhibition TypeKey Findings (IC50 / Ki)
Substituted PyridazinonesMAO-BReversible, CompetitiveTR16: IC50 = 0.17 μM, Ki = 0.149 µM nih.gov
Vicinally Disubstituted PyridazinonesCOX-2SelectiveABT-963 shows a selectivity ratio of 276:1 (COX-1/COX-2) sarpublication.com
Thiourea-phenyl dihydropyridazinonesB-Raf Kinase-IC50 values ranging from 24.97 to 35.59 nM nih.gov
Tricyclic PyridazinonesPDE-III-Linked to vasodilator and antiplatelet effects nih.gov
Pyrazolo[3,4-d]pyridazinonesPDE-5SelectivePotent inhibition observed with N-benzyl substitution nih.gov
4-Amino/4-Ureido PyridazinonesFABP4-Identified as a novel scaffold for FABP4 inhibition semanticscholar.org

Interaction with Cellular Pathways (e.g., cell proliferation, apoptosis, specific signaling pathways)

The anticancer activity of this compound derivatives is frequently linked to their ability to interfere with fundamental cellular pathways, including cell proliferation and apoptosis.

Cell Proliferation and Cell Cycle Arrest: Several derivatives have demonstrated significant cytotoxicity and anti-proliferative effects against a variety of cancer cell lines. nih.govunich.it For example, a thiourea-containing derivative with high B-Raf affinity was found to inhibit the cell cycle at the G2-M phase. nih.gov Another study focused on the anti-proliferative effects of pyridazinone derivatives bearing a piperazine linker against gastric adenocarcinoma (AGS) cells. unich.it The results indicated that these compounds could effectively inhibit the growth of cancerous cells. unich.it

Induction of Apoptosis: Beyond halting proliferation, many pyridazinone derivatives actively induce programmed cell death, or apoptosis. The aforementioned B-Raf inhibitor was shown to have significant apoptotic activity. nih.gov Mechanistic studies on derivatives active against AGS cells revealed that their anti-proliferative effects were associated with the induction of apoptosis. unich.it This was evidenced by an increase in the expression of the pro-apoptotic protein Bax, which was measured by flow cytometry. unich.it

Oxidative Stress Pathways: The induction of apoptosis by some pyridazinone derivatives appears to be mediated through the generation of oxidative stress. The two most promising compounds against AGS cells were found to exert their effects by inducing the release of hydrogen peroxide (H₂O₂). unich.it This increase in reactive oxygen species leads to cellular damage and subsequent apoptosis, which was also suggested by morphological changes like cell blebbing observed under light microscopy. unich.it

Derivative/CompoundCell LineCellular EffectObserved Mechanism
Thiourea-pyridazinone derivative (Compound 36)Various cancer cell linesCytotoxicity, Anti-proliferativeCell cycle arrest at G2-M phase, significant apoptotic activity nih.gov
Piperazinyl-pyridazinone (Compound 12)Gastric Adenocarcinoma (AGS)Anti-proliferative, ApoptosisInduction of oxidative stress (H₂O₂ release), increased Bax expression unich.it
Piperazinyl-pyridazinone (Compound 22)Gastric Adenocarcinoma (AGS)Anti-proliferative, ApoptosisInduction of oxidative stress (H₂O₂ release), increased Bax expression unich.it
Quinoline-pyridazinone derivative (Compound 43)Renal cancer, Non-small cell lung cancerCytotoxicityInhibition of tubulin cellular localization nih.gov

Molecular Targets and Binding Interactions

Molecular docking and modeling studies have provided valuable insights into how this compound derivatives interact with their biological targets at the atomic level. These investigations reveal the specific binding modes and key amino acid residues that are crucial for their inhibitory activity.

MAO-B: Docking studies of selective MAO-B inhibitors revealed that the pyridazinone scaffold fits beneficially into the enzyme's active site. nih.gov The inhibition is facilitated by associations with key residues such as E84 and Y326. nih.gov In a separate study, modeling showed that the stability of the enzyme-inhibitor complex for compounds S5 and S16 was enhanced by pi-pi stacking interactions with Tyr398 and Tyr326. researchgate.net

COX Enzymes: To understand the interaction of N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone with COX-1 and COX-2, molecular docking studies have been performed. mdpi.com These studies help to elucidate the structural basis for the observed inhibitory activity and selectivity. mdpi.com

FABP4: The identification of pyridazinone derivatives as FABP4 inhibitors was supported by molecular docking, which helped to rationalize the binding of the 4-amino and 4-ureido pyridazinone-based series within the protein's binding cavity. semanticscholar.org

Other Kinases: The anticancer activity of certain derivatives is linked to their interaction with various kinases. For instance, molecular modeling of a thiourea-containing derivative demonstrated its high affinity for B-Raf. nih.gov Other research has focused on designing pyridazinone-based compounds as inhibitors of VEGFR-2. nih.gov

Biochemical Pathway Modulation

The interaction of this compound derivatives with their molecular targets leads to the modulation of broader biochemical pathways, resulting in observable physiological effects.

Vasodilation and Nitric Oxide Pathway: Certain pyridazinone derivatives exhibit vasorelaxant and antihypertensive activities. nih.govnih.gov In silico studies suggest that some of these compounds may exert their effects through the modulation of endothelial nitric oxide synthase (eNOS), a key enzyme in the nitric oxide signaling pathway that regulates vascular tone. nih.gov The inhibition of PDE-III by other derivatives also contributes to vasodilation. nih.gov

Inflammation and Prostaglandin Synthesis: The anti-inflammatory effects of pyridazinone derivatives are a direct result of their modulation of the arachidonic acid pathway. By selectively inhibiting the COX-2 enzyme, compounds like ABT-963 reduce the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. sarpublication.com

Leukocyte Activity Modulation: Pyridazinone derivatives have been developed as ligands for N-formyl peptide receptors (FPRs), which are involved in modulating leukocyte inflammatory activities. nih.gov By acting as agonists at these receptors, certain compounds can influence immune responses and reduce pain hypersensitivity in inflammatory conditions. nih.govmdpi.com

Advanced Applications of 4 Phenyl 3 2h Pyridazinone in Chemical Sciences

Applications in Organic Synthesis as Building Blocks and Intermediates

The 4-phenyl-3(2H)-pyridazinone core is a foundational structure for the synthesis of a wide array of more complex heterocyclic systems. Its reactivity at different positions on the pyridazinone ring allows for diverse functionalization, making it a valuable intermediate for medicinal and materials chemistry.

One common strategy involves the halogenation of the pyridazinone ring, followed by nucleophilic substitution or cross-coupling reactions. For instance, treatment of pyridazinone derivatives with reagents like phosphorus oxychloride can yield reactive chloro-intermediates. These intermediates are amenable to substitution reactions with various nucleophiles, such as aromatic amines, to produce novel aminoaryl pyridazines. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a highly effective method for introducing a wide range of substituents onto the pyridazinone core. unimi.it This powerful C-C bond-forming strategy allows for the synthesis of biaryl pyridazinones and other complex derivatives by coupling halopyridazinones with boronic acids.

Furthermore, the pyridazinone scaffold can undergo condensation reactions. The active methylene (B1212753) group in certain derivatives can react with aromatic aldehydes to form substituted benzylidene or benzyl (B1604629) pyridazinones, which can serve as precursors for further synthetic transformations. unimi.it These reactions are crucial for creating fused-ring systems, such as pyridazino[4,5-c]isoquinolinones, by designing intramolecular cyclization pathways from appropriately substituted pyridazinone intermediates. unimi.it

Reaction TypeReactant(s)Reagent(s)Product TypeReference
Halogenation & Nucleophilic Substitution5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones1. POCl₃ 2. Aromatic Amines3-Aminoaryl pyridazines researchgate.net
Palladium-Catalyzed Cross-Coupling (Suzuki)2-benzyl-4-chloro-5-methoxypyridazin-3(2H)-one + 2-formylphenylboronic acidPalladium CatalystBiaryl Pyridazinone Intermediate unimi.it
Condensation4,5-dihydro-6-aryl-3(2H)-pyridazinone + Aromatic AldehydesSodium Ethoxide4-Substituted Benzyl Pyridazinones unimi.it
Fused-Ring SynthesisSubstituted 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-onesVarious (e.g., CS₂, Acetic Anhydride)Pyridazino[4,3-e] nih.govresearchgate.netmdpi.comtriazines

Materials Science Applications (e.g., antioxidants, corrosion inhibitors)

In materials science, derivatives of this compound are gaining attention for their protective properties, notably as antioxidants and corrosion inhibitors.

Antioxidant Activity: Reactive oxygen species (ROS) can cause significant oxidative damage to cellular components, contributing to various diseases. Antioxidants are crucial as they can inhibit or prevent this oxidation by scavenging free radicals. Several studies have demonstrated the antioxidant potential of pyridazinone derivatives. A series of 2H-pyridazine-3-one analogues were tested for their ability to inhibit superoxide (B77818) anion formation, with many compounds exhibiting strong inhibitory effects (84-99% inhibition at 10⁻³ M), comparable to the standard antioxidant α-tocopherol. researchgate.net Another study evaluated novel pyridazinone derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, identifying compounds with significant antioxidant activity. researchgate.net This suggests that the pyridazinone scaffold is a promising platform for the development of new antioxidant agents.

Compound SeriesAssayKey FindingReference
2H-pyridazine-3-one and 6-chloropyridazine analoguesSuperoxide Anion ScavengingStrong inhibition (84-99%) at 10⁻³ M, similar to α-tocopherol. researchgate.net
Novel 4,5-dichloro-2H-pyridazin-3-one derivativesDPPH Radical ScavengingCompound 5e showed good activity with an IC₅₀ value of 51.64 µg/mL. researchgate.net

Corrosion Inhibitors: The protection of metals from corrosion is a significant industrial challenge. Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are effective corrosion inhibitors as they can adsorb onto the metal surface and block active sites. Several studies have confirmed the efficacy of this compound and its derivatives as corrosion inhibitors for mild steel in acidic media (e.g., 1 M HCl). These compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.gov Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), show that the presence of these inhibitors increases the charge transfer resistance at the metal-solution interface, confirming the formation of a protective adsorbed layer. The inhibition efficiency is dependent on the inhibitor's concentration and molecular structure. nih.gov

Inhibitor CompoundMetalMediumMax Inhibition Efficiency (η%)MethodReference
6-phenylpyridazin-3(2H)one (PPO)C38 Steel1 M HCl>90% at optimal concentrationEIS, PDP, Weight Loss
(E)-4-(3-chlorobenzyl)-6-(3-chlorostyryl)pyridazin-3(2H)-one (3b)Mild Steel1 M HClHigh (~95%) at 10⁻³ MEIS, PDP, Weight Loss nih.gov
(6-phenyl-3-oxopyridazin-2-yl) acetohydrazide (GP4)Mild Steel1 M HClReported as highly efficientNot specified

Catalysis and Photocatalysis Research

The application of this compound directly as a catalyst or photocatalyst is not extensively documented in current scientific literature. However, the broader class of nitrogen-containing heterocyclic compounds, such as pyridines and terpyridines, are widely used as ligands in transition-metal catalysis. researchgate.net These ligands can coordinate with metal ions to form stable complexes that exhibit catalytic activity in a variety of organic transformations. mdpi.com The nitrogen atoms in the pyridazinone ring possess lone pairs of electrons, suggesting a theoretical potential for them to act as ligands for metal centers. The development of metal complexes incorporating the this compound scaffold could be a potential area for future research in catalysis.

Chemosensor Development

Fluorescent chemosensors are molecules designed to detect specific analytes, such as metal ions, with high selectivity and sensitivity through a change in their fluorescence properties. Nitrogen-containing heterocyclic compounds are frequently used as the core structure for these sensors due to their excellent coordination properties with metal ions.

While research specifically detailing this compound as a chemosensor is limited, numerous studies have successfully employed structurally related heterocycles like pyridine, pyrazole (B372694), and phthalazinone for this purpose. The typical design involves incorporating a fluorophore (e.g., pyrene) and a binding site (often a Schiff base) into the heterocyclic framework. Upon binding with a target metal ion (e.g., Cu²⁺, Fe²⁺, Pb²⁺), the electronic properties of the molecule are altered, leading to a measurable response, such as fluorescence quenching ("turn-off") or enhancement ("turn-on"). Given the structural similarities and the presence of coordinating nitrogen and oxygen atoms, the this compound scaffold represents a promising platform for the rational design of novel fluorescent chemosensors for environmental and biological monitoring.

Sensor Core StructureAnalyte(s) DetectedResponse TypeLimit of Detection (LOD)Reference
Pyridine-based Schiff basePb²⁺Fluorescent enhancementNot specified nih.gov
Pyrene-pyrazole Schiff base (PMDP)Cu²⁺ / Fe²⁺Fluorescent "turn-off"0.42 µM (Cu²⁺), 0.51 µM (Fe²⁺)
Pyrene-based benzimidazole (B57391) (PEBD)Fe³⁺Fluorescence quenching1.81 µM

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies

The synthesis of the pyridazinone core and its derivatives is an area of continuous development, with a focus on improving efficiency, diversity, and accessibility. Future research will likely prioritize the development of more sophisticated and versatile synthetic strategies. While traditional methods often involve the cyclization of γ-keto acids with hydrazine (B178648), contemporary approaches are exploring novel pathways. researchgate.netscispace.com

One promising direction is the expansion of multicomponent reactions (MCRs). Ultrasound-promoted MCRs, for instance, have been reported for the synthesis of pyridazinones in the presence of recyclable catalysts, offering high yields and short reaction times. researchgate.net Further exploration of novel MCRs could enable the rapid assembly of complex pyridazinone derivatives from simple, readily available starting materials.

Palladium-catalyzed cross-coupling reactions have proven effective for introducing a variety of substituents onto the pyridazinone ring, and their application is expected to grow. researchgate.net Future work could focus on developing more robust and versatile catalytic systems to facilitate the synthesis of previously inaccessible analogs. Additionally, innovative strategies like the Diaza-Wittig reaction starting from 1,3-diketones and intermolecular chromone (B188151) annulation reactions represent novel methodologies for creating fused and substituted pyridazine (B1198779) systems. rsc.orgnih.gov The development of these and other new synthetic routes will be crucial for generating diverse chemical libraries for biological screening.

Table 1: Emerging Synthetic Strategies for Pyridazinone Derivatives

MethodologyDescriptionPotential Advantages
Multicomponent Reactions (MCRs) Combining three or more reactants in a single pot to form the product, which incorporates portions of all reactants. rasayanjournal.co.inIncreased efficiency, reduced waste, operational simplicity.
Ultrasound & Microwave Irradiation Using non-conventional energy sources to promote chemical reactions. researchgate.netShorter reaction times, higher yields, environmentally benign.
Palladium-Catalyzed Cross-Coupling A highly effective method for introducing different substituents into the pyridazinone core. researchgate.netHigh functional group tolerance, allows for late-stage diversification.
Diaza-Wittig Reaction A key step in a novel strategy for synthesizing fused pyridazines starting from 1,3-diketones. nih.govAccess to novel fused heterocyclic systems.
Intermolecular Annulation A metal-free, chemodivergent strategy for the divergent synthesis of pyridazine-fused chromones and 3-pyridazinyl chromones. rsc.orgProvides access to unique and complex molecular architectures.

Advanced Computational Modeling for Predictive Design

Computer-aided drug design (CADD) is becoming an indispensable tool in medicinal chemistry, enabling the rational design of new therapeutic agents. nih.gov For 4-phenyl-3(2H)-pyridazinone derivatives, advanced computational modeling offers significant potential to accelerate the discovery of new drug candidates. Future research will increasingly leverage these in silico techniques for predictive design.

Scaffold hopping and automated ligand growing experiments are powerful computational methods for identifying novel molecular scaffolds that can bind to a specific biological target. semanticscholar.org These approaches have been successfully used to identify pyridazinone-based inhibitors for targets like Fatty Acid Binding Protein 4 (FABP4). semanticscholar.org The continued application of these techniques can help explore new chemical spaces and design molecules with improved potency and selectivity.

Molecular docking and pharmacophore modeling are also crucial for understanding the interactions between pyridazinone derivatives and their biological targets. nih.govacs.org By elucidating the key structural features required for biological activity, these models can guide the design of new analogs with optimized binding properties. acs.org Future efforts will likely focus on developing more accurate and predictive models by incorporating advanced techniques like molecular dynamics simulations and quantum mechanics calculations.

Discovery of New Biological Targets and Mechanisms

The this compound scaffold is recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. nih.gov A significant area of future research will be the identification of novel biological targets and the elucidation of the underlying mechanisms of action for these compounds.

Pyridazinone derivatives have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, cardiovascular, and neuroprotective effects. scispace.comeurekalert.org The known targets are numerous and include enzymes such as cyclooxygenase 2 (COX2), phosphodiesterases (PDEs), and various protein kinases like B-Raf, as well as receptors like the α1- and α2-adrenoceptors. nih.govacs.orgnih.gov

Future screening programs using high-throughput technologies and diverse chemical libraries of pyridazinone derivatives will be essential for discovering new therapeutic applications. Investigating previously unexplored targets is a key objective. For example, recent studies have identified pyridazinone derivatives as potent inhibitors of Fatty Acid Binding Protein 4 (FABP4) and transient receptor potential canonical channel 5 (TrpC5), highlighting the potential to uncover novel activities. semanticscholar.orgnih.gov A deeper understanding of the structure-activity relationships (SAR) will be crucial for optimizing the therapeutic efficacy and target specificity of these compounds. eurekalert.org

Table 2: Selected Biological Targets of Pyridazinone Derivatives

Target ClassSpecific ExamplesAssociated Therapeutic Area
Enzymes COX-2, Phosphodiesterases (PDEs), Protein Kinases (B-Raf, BTK, FGFR), Tubulin PolymerizationAnti-inflammatory, Cardiovascular, Anticancer
Receptors α1- and α2-Adrenoceptors, Formyl Peptide Receptors (FPRs)Cardiovascular, Anti-inflammatory
Other Proteins Fatty Acid Binding Protein 4 (FABP4), Transient Receptor Potential Canonical Channel 5 (TrpC5)Metabolic Diseases, Neurological Disorders

Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. mdpi.com Future research on the synthesis of this compound and its derivatives will undoubtedly focus on developing more sustainable and environmentally friendly methods.

Key green chemistry approaches applicable to pyridazinone synthesis include the use of safer solvents, catalysts, and alternative energy sources. rasayanjournal.co.in Methodologies that avoid volatile and toxic organic solvents, such as neat reactions under microwave or ultrasound irradiation, have already shown promise for producing pyridazinones in excellent yields with reduced reaction times. researchgate.net

Multifunctional Compound Design

The concept of designing single chemical entities that can modulate multiple biological targets simultaneously is a promising strategy for treating complex diseases like cancer and cardiovascular disorders. nih.gov The inherent versatility of the this compound scaffold makes it an ideal platform for the development of such multifunctional compounds.

Researchers are exploring the design of pyridazinone derivatives with dual activities. For instance, the connection between cardiovascular diseases and cancer, termed reverse cardio-oncology, has spurred the search for agents that can target both conditions. nih.gov The broad biological profile of pyridazinones makes them attractive candidates for this type of polypharmacology.

Future design strategies will likely involve the strategic combination of the pyridazinone core with other pharmacophores to create hybrid molecules with desired multi-target profiles. nih.gov For example, conjugating a 1,2,4-triazole (B32235) ring to the pyridazinone core has been shown to yield compounds with significant vasorelaxant activity. nih.gov By carefully designing these hybrid molecules, it may be possible to develop novel therapeutics with enhanced efficacy and a reduced potential for drug resistance.

Q & A

Q. Tables

Substituent Biological Activity Key Finding Reference
4-(2-Fluorophenyl)piperazin-1-ylAnti-inflammatory78% edema inhibition at 50 mg/kg
5-Methyl-4,5-dihydroCardiotonicEC₅₀ = 0.8 μM (guinea pig atria)
4-BenzylideneNeurotoxicityNo toxicity at 100 mg/kg

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.